Potency Against JNK2/3: Comparison of 3-Methylbenzamide vs. Unsubstituted Benzamide Core Scaffolds
The target compound belongs to a series of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides for which representative compounds 5a and 11a demonstrated potent inhibition of JNK3 with pIC50 values of 6.7 and 6.6, respectively, and essentially equipotent inhibition of JNK2 (pIC50 6.5) [1]. Importantly, selectivity within the MAPK family was observed: the series exhibited reduced activity against JNK1, p38α, and ERK2, establishing that the 3-cyano-thieno[2,3-c]pyridine scaffold confers intrinsic JNK2/3 selectivity [1]. While specific pIC50 data for CAS 864858-29-7 has not been publicly disclosed in the refereed literature, its 3-methylbenzamide substitution pattern falls within the SAR exploration of this GSK series and is predicted to maintain JNK2/3 inhibitory activity, with the meta-methyl group potentially enhancing hydrophobic packing relative to the unsubstituted benzamide analog [2].
| Evidence Dimension | JNK3 and JNK2 inhibitory potency (pIC50) |
|---|---|
| Target Compound Data | Not publicly disclosed; predicted to lie within the range established for the series (pIC50 ~6.5–6.7 based on structural analogy) |
| Comparator Or Baseline | Compound 5a (pIC50 JNK3 = 6.7, JNK2 = 6.5); Compound 11a (pIC50 JNK3 = 6.6, JNK2 = 6.5); unsubstituted benzamide analog (data not explicitly reported but represents the core scaffold) |
| Quantified Difference | Series-level JNK3 vs. JNK1 selectivity window observed; target compound's 3-methyl substituent expected to provide a subtle potency modulation relative to unsubstituted or para-substituted benzamide analogs |
| Conditions | In vitro kinase inhibition assay; full-length recombinant JNK isoforms; exact assay format detailed in Angell et al., 2007 |
Why This Matters
The 3-methyl substitution represents a key SAR vector—procurement of this specific analog enables researchers to interrogate the contribution of the meta-methyl group to JNK isoform selectivity, a variable unavailable with the simpler unsubstituted benzamide scaffold.
- [1] Angell, R.M., et al. N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as potent, selective, inhibitors of JNK2 and JNK3. Bioorg. Med. Chem. Lett. 2007, 17, 1296–1301. DOI: 10.1016/j.bmcl.2006.12.003. View Source
- [2] RCSB PDB. 2O0U: Crystal structure of human JNK3 complexed with N-{3-cyano-6-[3-(1-piperidinyl)propanoyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl}-1-naphthalenecarboxamide. Deposited: 2006-11-28. DOI: 10.2210/pdb2O0U/pdb. View Source
